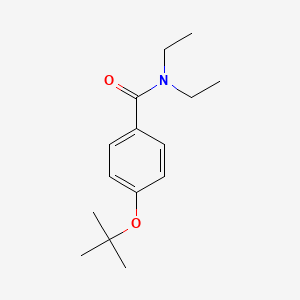![molecular formula C24H16N2O2 B12580251 [4,4'-Bi-9H-carbazole]-3,3'-diol CAS No. 475273-53-1](/img/structure/B12580251.png)
[4,4'-Bi-9H-carbazole]-3,3'-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4,4’-Bi-9H-carbazole]-3,3’-diol is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability . These properties make them valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of [4,4’-Bi-9H-carbazole]-3,3’-diol typically involves the functionalization of carbazole at specific positions. One common method is the Bucherer carbazole synthesis, which uses a naphthol and an aryl hydrazine . Another method is the Borsche–Drechsel cyclization, where phenylhydrazine is condensed with cyclohexanone, followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction . Industrial production methods often involve selective crystallization from molten coal tar at high temperatures or low pressure .
Chemical Reactions Analysis
[4,4’-Bi-9H-carbazole]-3,3’-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like red lead and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of carbazole can lead to the formation of carbazole-3,6-dione .
Scientific Research Applications
[4,4’-Bi-9H-carbazole]-3,3’-diol has a wide range of scientific research applications. In chemistry, it is used in the synthesis of conducting polymers and as a precursor for various organic compounds . In biology, it has been studied for its potential antibacterial and antitumor properties . In medicine, carbazole derivatives are being explored for their role in fighting diabetes by reducing oxidative stress and modulating carbohydrate metabolism . Industrially, carbazole-based compounds are used in the production of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mechanism of Action
The mechanism of action of [4,4’-Bi-9H-carbazole]-3,3’-diol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, carbazole derivatives can inhibit enzymes like α-glucosidase, which plays a role in carbohydrate digestion . This inhibition helps in reducing postprandial blood glucose levels, making it a potential therapeutic agent for diabetes .
Comparison with Similar Compounds
[4,4’-Bi-9H-carbazole]-3,3’-diol can be compared with other carbazole derivatives, such as poly(2,7-carbazole) and poly(3,6-carbazole) . These compounds differ in their bandgap energies and conjugation lengths, which affect their optoelectronic properties . Poly(2,7-carbazole) exhibits more extended conjugation length and lower bandgap energy, making it more efficient for certain applications . Other similar compounds include polythiophene, poly(p-phenylene), polypyrrole, and polyaniline, which are also conducting polymers with unique properties .
Properties
CAS No. |
475273-53-1 |
|---|---|
Molecular Formula |
C24H16N2O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-(3-hydroxy-9H-carbazol-4-yl)-9H-carbazol-3-ol |
InChI |
InChI=1S/C24H16N2O2/c27-19-11-9-17-21(13-5-1-3-7-15(13)25-17)23(19)24-20(28)12-10-18-22(24)14-6-2-4-8-16(14)26-18/h1-12,25-28H |
InChI Key |
WNPAZVSZDOMJCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3C4=C(C=CC5=C4C6=CC=CC=C6N5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


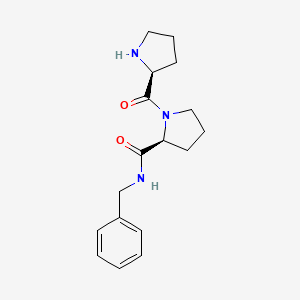
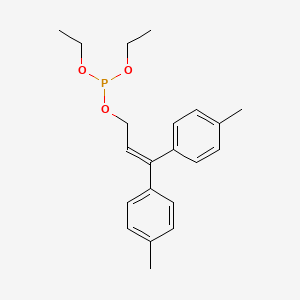
![4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclopentylbenzenesulfonamide](/img/structure/B12580186.png)
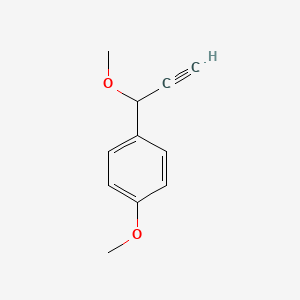
![2,2'-[Oxetane-3,3-diylbis(methyleneoxy)]dibenzoic acid](/img/structure/B12580198.png)
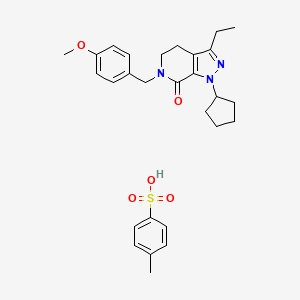
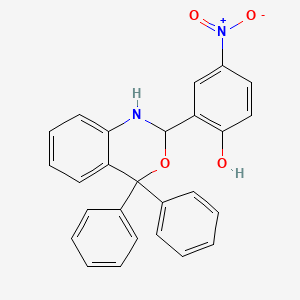
![2-{3,5-Bis[4-(hexadecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine](/img/structure/B12580216.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3,4,5-trimethoxyphenyl)-](/img/structure/B12580225.png)
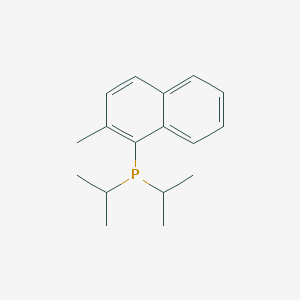
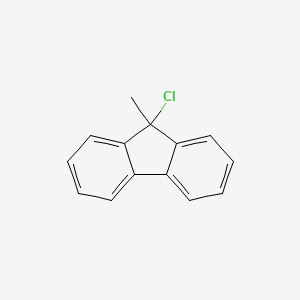
![2-Methyl-2-[methyl(nitroso)amino]propanoic acid](/img/structure/B12580238.png)
![1-[3,6,7,10,11-Pentakis(pentyloxy)triphenylen-2-YL]hexan-1-one](/img/structure/B12580244.png)
